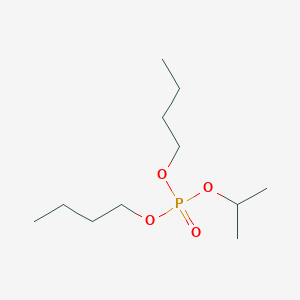![molecular formula C13H11N3O3 B14622557 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile CAS No. 57097-47-9](/img/structure/B14622557.png)
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a nitrophenylmethoxy group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrophenyl and pyrrole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-pyrrole-2-carbonitrile: Lacks the nitrophenylmethoxy group, making it less versatile in chemical reactions.
4-Nitrophenylmethoxy derivatives: Similar in structure but may have different substituents on the pyrrole ring.
1H-pyrrole-2-carbonitrile derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties.
Uniqueness
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrophenyl and pyrrole moieties allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
57097-47-9 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
5-methyl-1-[(4-nitrophenyl)methoxy]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O3/c1-10-2-5-13(8-14)15(10)19-9-11-3-6-12(7-4-11)16(17)18/h2-7H,9H2,1H3 |
Clé InChI |
IQXPAOUPZWGAJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


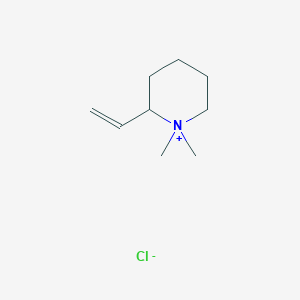
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
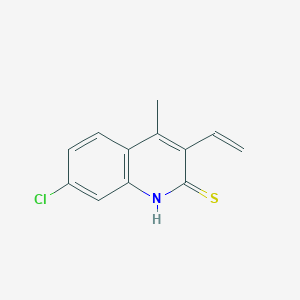
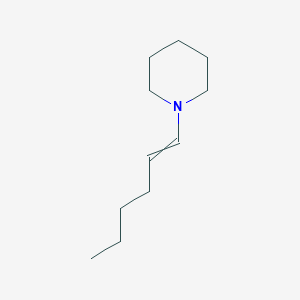
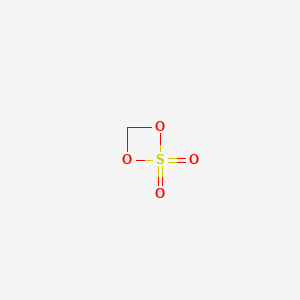
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
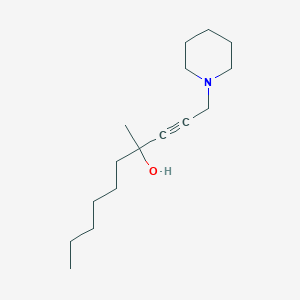
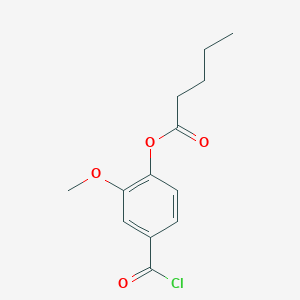
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
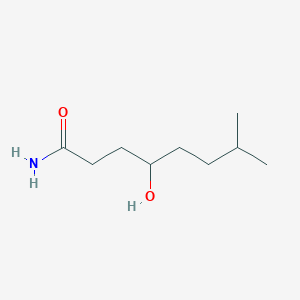
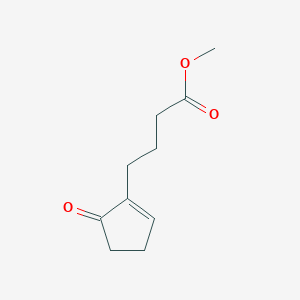
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
